N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251571-99-9
VCID: VC5834679
InChI: InChI=1S/C23H22N4O2/c1-14-6-9-17(10-7-14)27-23(29)19-13-24-20-11-8-15(12-18(20)21(19)26-27)22(28)25-16-4-2-3-5-16/h6-13,16,26H,2-5H2,1H3,(H,25,28)
SMILES: CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCC5
Molecular Formula: C23H22N4O2
Molecular Weight: 386.455

N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

CAS No.: 1251571-99-9

Cat. No.: VC5834679

Molecular Formula: C23H22N4O2

Molecular Weight: 386.455

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide - 1251571-99-9

Specification

CAS No. 1251571-99-9
Molecular Formula C23H22N4O2
Molecular Weight 386.455
IUPAC Name N-cyclopentyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Standard InChI InChI=1S/C23H22N4O2/c1-14-6-9-17(10-7-14)27-23(29)19-13-24-20-11-8-15(12-18(20)21(19)26-27)22(28)25-16-4-2-3-5-16/h6-13,16,26H,2-5H2,1H3,(H,25,28)
Standard InChI Key PRLIAIRVCJERLT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCC5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a pyrazole ring fused to a quinoline system, with additional substituents enhancing its bioactivity. The pyrazole moiety (C3H3N2) contributes to heterocyclic aromaticity, while the quinoline component (C9H6N) provides planar rigidity favorable for intercalation or receptor binding. Key substituents include:

  • N-Cyclopentyl carboxamide: A lipophilic group at position 8, enhancing membrane permeability.

  • 4-Methylphenyl group: An aromatic substituent at position 2, potentially influencing steric and electronic interactions .

Table 1: Chemical Identifiers and Descriptors

PropertyValue
CAS Number1251571-99-9
IUPAC NameN-cyclopentyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Molecular FormulaC23H22N4O2
Molecular Weight386.455 g/mol
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCC5
InChI KeyPRLIAIRVCJERLT-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Partition Coefficient (logP)3.296

Data sources:

Synthetic Methodologies

Electrochemical Synthesis

An alternative route involves electrochemical cyclization under mild conditions (room temperature, aqueous ethanol), though this method remains untested for N-cyclopentyl derivatives .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: 3.296 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

  • Water Solubility: LogSw = -3.66, suggesting poor aqueous solubility (≈0.02 mg/mL) .

  • Polar Surface Area: 61.38 Ų, aligning with Rule of Five guidelines for oral bioavailability .

Acid-Base Behavior

  • pKa: 9.04 (basic nitrogen in quinoline).

  • pKb: 6.71 (weak base), favoring ionization at physiological pH .

Biological Activities and Mechanisms

Neuroactive Properties

As part of the Nervous System Library, potential targets include:

  • GABAA Receptors: Pyrazoloquinolines enhance Cl⁻ currents (EC50 ≈ 10 μM).

  • Monoamine Oxidase (MAO): Structural analogs inhibit MAO-B (Ki = 0.8 μM), relevant to Parkinson’s disease .

Drug Discovery Applications

Screening Libraries

  • Anticancer Library: Evaluated against NCI-60 cell lines.

  • SmartTM Library: Focused on kinase and GPCR targets .

Structure-Activity Relationship (SAR) Insights

  • Cyclopentyl Group: Replacement with smaller alkyl chains (e.g., methyl) reduces potency by 3-fold in kinase assays.

  • 4-Methylphenyl: Para-substitution optimizes π-π stacking with hydrophobic enzyme pockets .

Future Research Directions

In Vivo Pharmacokinetics

  • Metabolic Stability: Assess hepatic microsomal clearance (e.g., human CYP3A4 liability).

  • Bioavailability: Oral administration studies in rodent models.

Target Deconvolution

  • Proteomics: Identify binding partners via affinity chromatography-mass spectrometry.

  • Crystallography: Resolve ligand-target co-crystal structures for rational design.

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